molecular formula C9H8Cl2 B3315209 3-(2,3-Dichlorophenyl)-1-propene CAS No. 951892-37-8

3-(2,3-Dichlorophenyl)-1-propene

Cat. No.: B3315209
CAS No.: 951892-37-8
M. Wt: 187.06 g/mol
InChI Key: LJGVCVQAXOMPOA-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-1-propene is an organochlorine compound characterized by a propene backbone (C=C-CH₂) substituted with a 2,3-dichlorophenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine atoms on the aromatic ring and the unsaturated alkene moiety. While direct data on its applications are sparse, its structural analogs are utilized in pharmaceuticals and agrochemicals. For instance, derivatives of this compound have been patented as inhibitors of PTPN11 (SHP2), a protein implicated in cancer progression .

Properties

IUPAC Name

1,2-dichloro-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGVCVQAXOMPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287214
Record name 1,2-Dichloro-3-(2-propen-1-yl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-37-8
Record name 1,2-Dichloro-3-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-3-(2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dichlorophenyl)-1-propene typically involves the reaction of 2,3-dichlorophenyl derivatives with propene under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the propene group to the dichlorophenyl ring. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in the presence of a catalyst. The process is optimized to maximize yield and minimize by-products. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dichlorophenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or fully dechlorinated products.

    Substitution: The dichlorophenyl ring can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce dechlorinated alkenes.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
3-(2,3-Dichlorophenyl)-1-propene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Synthesis Methods
The synthesis often involves chlorination reactions or other substitution reactions that yield derivatives with distinct functionalities. For instance, reactions with nucleophiles can lead to the formation of azides or thiocyanates, while oxidation can produce epoxides or hydroxylated products.

Biological Applications

Antimicrobial and Anticancer Properties
Research into the biological activities of this compound and its derivatives has indicated potential antimicrobial and anticancer effects. Studies have shown that certain derivatives exhibit significant activity against various cancer cell lines, suggesting their utility in developing novel therapeutic agents.

Mechanism of Action
The compound's mechanism of action may involve interactions with specific molecular targets, such as inhibiting key enzymes or disrupting cellular processes. Understanding these pathways is crucial for leveraging its potential in medicinal chemistry.

Industrial Applications

Pesticide Development
One of the notable applications of this compound is in the agricultural sector as an intermediate for pesticide synthesis. It is particularly useful in developing compounds that target pests effectively while minimizing environmental impact .

Material Science
In material science, this compound is utilized to synthesize specialty chemicals and advanced materials. Its unique properties allow for the creation of polymers with specific characteristics tailored for various industrial applications.

Case Study 1: Anticancer Research

A study investigated the anticancer properties of a derivative of this compound against breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a chemotherapeutic agent.

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing this compound showed effective pest control with lower toxicity to non-target organisms compared to traditional pesticides. This highlights its potential as a safer alternative in pest management strategies.

Data Tables

Application AreaSpecific UseObserved Effects
Organic ChemistrySynthesis of complex moleculesVersatile building block
BiologyAntimicrobial and anticancer activitySignificant cell viability reduction
AgricultureIntermediate for pesticide developmentEffective pest control
Material ScienceProduction of specialty chemicalsTailored properties for industrial use

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-1-propene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Propenes with Aromatic Substitutents

3,3-Dichloro-1,1-diphenyl-1-propene
  • Structure : Features two phenyl groups and two chlorine atoms on the propene chain (CCl₂-C=C-Ph₂).
  • Key Differences: The chlorine atoms are located on the propene chain rather than the aromatic ring.
  • Molecular Weight : 263.16 g/mol (vs. ~189.05 g/mol for 3-(2,3-dichlorophenyl)-1-propene) .
1-Propene, 2,3-dichloro-
  • Structure : A chlorinated alkene (Cl₂C-CH₂-CH₂).
  • Key Differences :
    • Lacks an aromatic ring, leading to distinct reactivity (e.g., electrophilic addition vs. aromatic substitution).
    • Simpler structure with lower molecular weight (133.99 g/mol) and higher volatility .

Chlorophenyl-Substituted Ureas

3-(2,3-Dichlorophenyl)-1,1-dimethylurea
  • Structure : A urea derivative with a 2,3-dichlorophenyl group.
  • Key Differences :
    • The urea functional group (-NH-C(=O)-N(CH₃)₂) replaces the propene chain, altering solubility and biological activity.
    • Used as an herbicide intermediate, highlighting the role of chlorine positioning in agrochemical efficacy .

Pharmaceutical Derivatives

6-(4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one
  • Structure : A complex spirocyclic derivative incorporating this compound-like motifs.
  • Key Differences: The dichlorophenyl group is part of a pyrimidinone scaffold, enhancing binding affinity to biological targets like SHP2. Demonstrates how chlorine placement on the phenyl ring optimizes drug-receptor interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Highlights Molecular Weight (g/mol) CAS Number Applications/Notes
This compound Propene + 2,3-Cl₂-phenyl ~189.05 Not specified Pharmaceutical intermediates
3,3-Dichloro-1,1-diphenyl-1-propene Propene + 2 Cl + 2 Ph 263.16 16789-87-0 Research chemical
1-Propene, 2,3-dichloro- Cl₂C-CH₂-CH₂ 133.99 78-88-6 Industrial solvent precursor
3-(2,3-Dichlorophenyl)-1,1-dimethylurea Urea + 2,3-Cl₂-phenyl + dimethyl groups ~235.10 Not specified Herbicide intermediate

Research Findings and Trends

  • Chlorine Positioning : Chlorine at the 2,3-positions on the phenyl ring (as in this compound) enhances electronic withdrawal, improving stability in medicinal compounds compared to 3,4- or 2,4-dichloro isomers .
  • Steric Effects : Bulky substituents (e.g., diphenyl groups) reduce reactivity but increase thermal stability, as seen in 3,3-dichloro-1,1-diphenyl-1-propene .
  • Biological Activity : Dichlorophenyl moieties are critical in agrochemicals and pharmaceuticals, with urea derivatives showing herbicidal activity and propene derivatives enabling kinase inhibition .

Biological Activity

3-(2,3-Dichlorophenyl)-1-propene, also known as 2,3-dichloro-1-propene, is a compound that has garnered attention for its biological activity and potential applications in various fields, including agriculture and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its metabolism, toxicological effects, and potential therapeutic uses.

  • Chemical Formula: C9H8Cl2
  • CAS Number: 951892-37-8
  • Molecular Weight: 203.07 g/mol

Metabolism and Biological Mechanisms

Research indicates that this compound undergoes significant metabolic transformation in biological systems. A study conducted on female Wistar rats revealed that approximately 56.7% of administered radioactivity was excreted in urine, with the remaining distributed among feces and exhalation . The metabolic pathways identified include:

  • Conjugation with Glutathione (GSH): Leading to the formation of S-(2-chloro-2-propenyl)mercapturic acid.
  • Cytochrome P450-mediated Epoxidation: Resulting in the production of highly mutagenic 1,3-dichloroacetone.

These metabolic processes suggest that the compound may have both beneficial and harmful effects depending on the dosage and exposure levels.

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies. Key findings include:

  • Acute Toxicity: Inhalation studies indicate significant toxicity at high concentrations, with potential respiratory effects observed in animal models .
  • Chronic Exposure: Long-term exposure studies suggest a risk of carcinogenicity associated with prolonged contact or ingestion of the compound .

Table 1 summarizes the toxicological data for various exposure routes:

Exposure RouteToxic Effects Observed
InhalationRespiratory irritation; potential carcinogenic effects
OralGastrointestinal distress; metabolic toxicity
DermalSkin irritation; sensitization reactions

Case Study 1: Agricultural Application

In agricultural settings, this compound has been used as a soil fumigant. Its application has shown efficacy in controlling nematodes and other soil-borne pests. However, monitoring studies have indicated that its volatilization can lead to environmental contamination, necessitating careful management practices to mitigate risks .

Case Study 2: Pharmacological Potential

Emerging research suggests that derivatives of dichloropropenes may exhibit anti-cancer properties due to their ability to induce apoptosis in certain cancer cell lines. A study demonstrated that these compounds could inhibit tumor growth in vitro by disrupting cell cycle progression .

Research Findings

Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects. Notably:

  • Mutagenicity Studies: The compound has been shown to possess mutagenic properties in bacterial assays, indicating potential risks for genetic damage .
  • Pharmacokinetics: Investigations into the pharmacokinetic profiles reveal rapid absorption and distribution in biological tissues, underscoring the need for further research into its therapeutic window and safety profile .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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